Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex organic compound. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.
Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.
Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of guanosine are treated with protecting agents.
Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.
Purification: The final product is purified using chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.
Reduction: Reduction reactions can occur at the cyanoethyl group.
Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced cyanoethyl derivatives.
Substitution: Substituted phosphoramidite derivatives.
Scientific Research Applications
Chemistry
Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.
Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.
Biology
Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.
Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.
Medicine
Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.
Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.
Industry
Forensics: Applied in forensic science for DNA profiling.
Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:
DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
Guanosine, 5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxy-: Another guanosine derivative used in oligonucleotide synthesis.
Guanosine, 5’-O-(4-monomethoxytrityl)-2’,3’-dideoxy-: Similar in structure but with different protecting groups.
Uniqueness
Protecting Groups: The use of bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups provides unique protection and stability during synthesis.
Phosphoramidite Group: The presence of the 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] group allows for efficient incorporation into oligonucleotides.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C50H72N7O9PSi |
---|---|
Molecular Weight |
974.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1 |
InChI Key |
PTNZERYSBOEWKI-AWFQAXFWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.